4-Dodecyl-1,3-dioxolan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
152463-27-9 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
4-dodecyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-17-15(16)18-14/h14H,2-13H2,1H3 |
InChI Key |
FPDBQIXHAHEZPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1COC(=O)O1 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 4 Dodecyl 1,3 Dioxolan 2 One and Its Analogues
Ring-Opening Reactions of the 1,3-Dioxolan-2-one Moiety
The 1,3-dioxolan-2-one ring is the most reactive part of the molecule, susceptible to cleavage under various conditions.
The hydrolysis of 1,3-dioxolan-2-ones, including 4-dodecyl-1,3-dioxolan-2-one, yields the corresponding vicinal diols. This reaction can proceed through different catalytic systems. For instance, a basic zwitterionic salt, 1,3-dimethylimidazolium-2-carboxylate (B1245923) (DMImC), has been used to catalyze the hydrolysis of various cyclic carbonates to glycols with high yields (64–98%). mdpi.com The reaction is typically carried out with a molar ratio of cyclic carbonate to water of 1:1.5 at elevated temperatures and pressures. mdpi.com For some substrates, longer reaction times may be necessary to achieve high conversion. mdpi.com
Another approach involves the use of heterogeneous catalysts. A zinc/imidazole catalyst immobilized on a polystyrene resin has proven effective for the deprotection of a cyclic carbonate to its corresponding diol in refluxing methanol (B129727). mdpi.com Additionally, potassium carbonate in polyethylene (B3416737) glycol (PEG-400) at room temperature provides a mild method for converting 4-substituted-1,3-dioxolan-2-ones to vicinal diols in excellent yields. mdpi.com The hydrolysis of cyclic carbonates can also be achieved under metal-free conditions using hydrosilanes as the reducing agent and N-tetrabutylammonium fluoride (B91410) (TBAF) as a catalyst, producing the diol and methanol in high yields. acs.org
The mechanism of hydrolysis, particularly under acidic conditions, can be complex. For 1,3-dioxolanes, a concerted mechanism is often proposed for hydrolysis. beilstein-journals.org However, for related orthoesters, the mechanism can be on the borderline between stepwise and concerted processes, depending on the substituents. beilstein-journals.org Tracer studies on the hydrolysis of cyclic carbonates have also been conducted to elucidate the mechanistic pathways. rsc.org
Decarboxylation is a key reaction of cyclic carbonates, often catalyzed by transition metals, leading to the formation of various organic compounds with the release of carbon dioxide (CO2). nih.gov This process is attractive in organic synthesis as CO2 is a non-toxic and easily removable byproduct. nih.gov The decarboxylation of cyclic carbonates can proceed through different mechanisms depending on the substrate and the catalyst used. For example, the palladium-catalyzed decarboxylation of vinyl cyclic carbonates generates a zwitterionic intermediate that can participate in various annulation reactions. nih.gov Similarly, copper catalysts are often used for the decarboxylation of ethynyl (B1212043) cyclic carbonates. nih.gov
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the mechanisms of metal-catalyzed decarboxylation reactions. For instance, the Cu(I)-catalyzed decarboxylation of propargylic cyclic carbonates with amines has been studied to understand the origins of regioselectivity and enantioselectivity. acs.orgacs.orgnih.govfigshare.com These studies reveal that the reaction proceeds through a metal-allenylidene intermediate, and the selectivity is influenced by steric and noncovalent interactions in the transition states. acs.orgacs.orgnih.govfigshare.com The decarboxylation process itself is often found to be exothermic and proceeds with a low activation energy barrier. acs.org
Thermal decarboxylation is also possible, and theoretical studies have investigated the mechanisms of both thermal and acid-catalyzed decarboxylation of related compounds like 2-oxetanones (β-lactones). acs.org The mechanism of decarboxylation of β-keto acids is generally understood to proceed through a cyclic, concerted transition state, resulting in an enol intermediate. masterorganicchemistry.com
The 1,3-dioxolan-2-one ring is susceptible to attack by various nucleophiles, leading to ring-opening and the formation of new functional groups. Amines are common nucleophiles used in these reactions, resulting in the formation of hydroxyurethanes. This reaction is a key step in the synthesis of non-isocyanate polyurethanes (NIPUs). rsc.orgresearchgate.net The reaction of cyclic carbonates with amines can be catalyzed by various systems, including organocatalysts like thiourea, which have been shown to be highly effective. rsc.org
The reactivity of the cyclic carbonate and the amine is influenced by their respective structures. Electron-releasing groups on the cyclic carbonate tend to slow down the reaction, while primary amines are generally more reactive than secondary amines. bohrium.com The solvent also plays a crucial role, with the reaction mechanism and rate being affected by whether the solvent is aprotic or protogenic. bohrium.com In aprotic solvents, the nucleophilic attack is often the rate-determining step, whereas in protogenic solvents, a deprotonation step can be rate-limiting. bohrium.com
The ring-opening of cyclic carbonates with amines has been explored in aqueous media, demonstrating the possibility of selective reactions with unprotected amino acids. rsc.org This opens up opportunities for applications in protecting group chemistry. rsc.org The resulting carbamates can exhibit good thermal and pH stability and can be deprotected under specific conditions. rsc.org
Functionalization of the Dodecyl Side Chain in Dioxolanones
The long dodecyl side chain of this compound offers a site for further chemical modification, although the reactivity of this saturated alkyl chain is generally lower than that of the dioxolanone ring. Functionalization can introduce new properties and applications for the molecule.
Modification of long alkyl chains in heterocyclic compounds is a known strategy to alter their physical and biological properties. For example, in the context of N-acyl homoserine lactone analogues, which are involved in bacterial quorum sensing, the length of the alkyl chain is a crucial determinant of their biological activity. mdpi.com Analogues with long alkyl chains (C10 or C12) have shown antagonistic activity against certain bacteria. mdpi.com
While direct functionalization of the unactivated dodecyl chain can be challenging, it can be achieved through various organic reactions. These could include radical halogenation followed by nucleophilic substitution, or oxidation at specific positions if activating groups are present. The introduction of functional groups such as hydroxyl, amino, or other heterocycles onto the alkyl chain can significantly expand the utility of the parent molecule. longdom.org
In a broader context, the synthesis of polymers with long alkyl side chains is of interest for creating materials with specific hydrophobic properties. For instance, long-chain alkyl epoxides are used as monomers for anionic ring-opening polymerization to produce apolar aliphatic polyethers. wiley.com Post-polymerization modification strategies, such as thiol-ene coupling, can also be employed to introduce long alkyl chains onto a polymer backbone. wiley.com
Reactions Involving the Carbonate Group as a Building Block
The carbonate group within the 1,3-dioxolan-2-one ring can serve as a versatile building block in organic synthesis, particularly through transesterification reactions.
Transesterification is a key reaction for cyclic carbonates, allowing for their conversion into other carbonates or related compounds. This process typically involves the reaction of the cyclic carbonate with an alcohol in the presence of a catalyst. wikipedia.org The equilibrium of the reaction can often be driven by removing a more volatile alcohol. wikipedia.org
Various catalysts have been developed for the transesterification of cyclic carbonates. These include basic catalysts, acidic catalysts, and organocatalysts. beilstein-journals.org For example, 1,3-dichlorodistannoxanes have been used as lipophilic catalysts for the formation of cyclic carbonates from 1,2-diols and diethyl carbonate. rsc.org Ionic liquids have also emerged as effective catalysts for the transesterification of dimethyl carbonate with alcohols and diols to produce a range of acyclic and cyclic carbonates. beilstein-journals.org
The transesterification of cyclic carbonates is a valuable tool for the synthesis of various organic compounds. For instance, it is a key step in some industrial processes for the production of dimethyl carbonate. beilstein-journals.org It is also used in the synthesis of polycarbonates and other polymers. The reaction conditions, including the choice of catalyst, solvent, and temperature, can be optimized to achieve high yields and selectivity for the desired product.
Catalytic Hydrogenation Reactions
The catalytic hydrogenation of 4-substituted-1,3-dioxolan-2-ones, including long-chain alkyl variants like this compound, represents an important transformation for producing valuable diols and methanol. nih.gov This process is viewed as an indirect route for the chemical reduction of CO2. mdpi.com Various earth-abundant and precious metal catalysts have been developed to facilitate this reaction under relatively mild conditions.
Manganese-based catalysts have proven effective for the hydrogenation of cyclic carbonates. nih.gov A specific manganese pincer complex, [Mn(CO)₂(Br)[HN(C₂H₄PⁱPr₂)₂]], can hydrogenate a range of 5-membered cyclic carbonates to their corresponding diols and methanol with high yields. nih.gov For instance, the hydrogenation of various mono-substituted 5-membered 1,3-dioxolan-2-ones, with alkyl groups such as methyl, ethyl, and n-butyl, proceeds efficiently to the corresponding 1,2-diols and methanol. kaust.edu.sa The reactions are typically conducted at 120 °C under hydrogen pressure, achieving high conversions and yields. nih.govkaust.edu.sa
Ruthenium complexes are also prominent in the transfer hydrogenation of these compounds, using isopropanol (B130326) as a benign hydrogen source and solvent. acs.orgacs.org This method avoids the need for high-pressure hydrogen gas. acs.org A study demonstrated that 4-methyl-1,3-dioxolan-2-one could be quantitatively converted to propylene (B89431) glycol and methanol using a ruthenium catalyst. acs.org The reaction is efficient for various substituted cyclic carbonates, including those with ethyl, butyl, and phenyl groups. acs.org When an unsaturated substrate like 4-vinyl-1,3-dioxolan-2-one (B1349326) is used, the transfer hydrogenation reduces both the carbonate and the olefin group, yielding 1,2-butanediol. acs.org
Heterogeneous catalysts, such as copper-silica nanocomposites, are also highly efficient for the hydrogenation of cyclic carbonates. rsc.org These catalysts demonstrate remarkable stability and high yields of methanol and diols, with their activity being sensitive to copper particle size and the synergy between Cu⁰ and Cu⁺ sites. rsc.org
Table 1: Catalytic Transfer Hydrogenation of Substituted 1,3-Dioxolan-2-ones Reaction Conditions: Substrate (2.8 mmol), Ruthenium catalyst (1), K₂CO₃, 2-propanol (20 mL), 140 °C, 12 h in a closed vessel. Data sourced from Kim, S. H., & Hong, S. H. (2014). acs.org
| Substrate (R-group) | Catalyst (mol %) | Methanol Yield (%) | Diol Product | Diol Yield (%) |
|---|---|---|---|---|
| Methyl | 0.5 | >99 | Propylene glycol | >99 |
| Ethyl | 0.5 | >99 | 1,2-Butanediol | 98 |
| n-Butyl | 0.5 | 98 | 1,2-Hexanediol | 97 |
| Phenyl | 0.5 | >99 | 1-Phenyl-1,2-ethanediol | >99 |
| Vinyl | 0.5 | >99 | 1,2-Butanediol | 96 |
Advanced Organic Transformations Involving Substituted 1,3-Dioxolan-2-ones
Hydroformylation Reactions of Unsaturated Dioxolanones
The hydroformylation of unsaturated dioxolanones, particularly 4-vinyl-1,3-dioxolan-2-one, provides a pathway to functionalized aldehydes. mdpi.comresearchgate.net This reaction, also known as oxo-synthesis, involves the addition of a formyl group and a hydrogen atom across a double bond. wikipedia.org Asymmetric hydroformylation of racemic 4-vinyl-1,3-dioxolan-2-one has been achieved using platinum-based catalysts. researchgate.net
Catalytic systems formed in situ from PtCl₂(diphosphine) and tin(II) chloride have demonstrated high activity and selectivity. researchgate.net When using chiral diphosphine ligands such as (S,S)-BDPP, the reaction yields the linear aldehyde with high regioselectivity (up to 97%) and allows for kinetic resolution of the starting material. researchgate.net The reaction can achieve nearly complete conversion at temperatures ranging from 40 to 100 °C. mdpi.com The choice of metal catalyst is crucial, with rhodium complexes also being widely studied for hydroformylation, although they can sometimes lead to different selectivity patterns compared to platinum. wiley-vch.deacs.org
Table 2: Asymmetric Hydroformylation of Racemic 4-Vinyl-1,3-dioxolan-2-one Data sourced from Pongrácz, P., & Kollár, L. (2017). mdpi.comresearchgate.net
| Catalyst System | Ligand | Temperature (°C) | Conversion (%) | Selectivity to Aldehyde (%) |
|---|---|---|---|---|
| PtCl₂/(S,S)-BDPP/SnCl₂ | (S,S)-BDPP | 100 | ~100 | High |
| PtCl₂/(S,S)-BDPP/SnCl₂ | (S,S)-BDPP | 60 | ~100 | High |
| PtCl₂/(S,S)-BDPP/SnCl₂ | (S,S)-BDPP | 40 | ~100 | High |
Carbon-Hydrogen Allylation Methodologies
Substituted 1,3-dioxolan-2-ones, specifically 4-vinyl-1,3-dioxolan-2-ones, serve as effective coupling partners in C-H allylation reactions, providing direct access to functionalized allylic alcohols. acs.orgacs.org Rhodium(III)-catalyzed C-H direct allylation has been developed for this purpose, offering a stereoselective route to (E)-allylic alcohols under mild, redox-neutral conditions. acs.orgnih.gov
This methodology has been successfully applied to the allylation of benzamides and olefinic substrates. acs.org The reaction of N-methoxy-3-methylbenzamide with 4-vinyl-1,3-dioxolan-2-one, catalyzed by a rhodium complex in CF₃CH₂OH, yields the corresponding allylarene in 81% yield with excellent stereoselectivity (E/Z > 20:1). acs.org The process is notable for minimal double-bond migration. acs.org The reaction tolerates a broad range of functional groups and can be applied to olefinic C-H activation to generate multifunctional skipped dienes. acs.org Besides rhodium, manganese(I) catalysts have also been employed for the C-H allylation of substrates like indoles and arenes with 4-vinyl-1,3-dioxolan-2-one. researchgate.net
Table 3: Rh(III)-Catalyzed C-H Allylation using 4-Vinyl-1,3-dioxolan-2-one Data sourced from Wang, H., et al. (2014). acs.orgacs.org
| Substrate | Catalyst System | Product Type | Yield (%) |
|---|---|---|---|
| N-methoxy-3-methylbenzamide | Cp*Rh(CH₃CN)₃₂ / CsOAc | Allylarene | 81 |
| N-methoxybenzamide | Cp*Rh(CH₃CN)₃₂ / CsOAc | Allylarene | 75 |
| N-methoxy-4-fluorobenzamide | Cp*Rh(CH₃CN)₃₂ / CsOAc | Allylarene | 78 |
| Acrylic acid derivative | Cp*Rh(CH₃CN)₃₂ / CsOAc | Skipped diene | 72 |
Michael Addition Chemistry
Chiral 1,3-dioxolan-4-ones can participate as donors in Michael addition reactions, enabling the stereocontrolled formation of new carbon-carbon bonds. mdpi.comnih.gov For example, (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, which is derived from mandelic acid, undergoes Michael addition to electrophiles like butenolide and β-nitrostyrenes. mdpi.comnih.gov
The reaction with 4-methoxy-β-nitrostyrene proceeds with high diastereoselectivity, and the absolute configuration of the resulting adduct has been confirmed by X-ray diffraction. mdpi.comnih.gov Subsequent transformations of these adducts are also possible; for instance, reduction of the nitro group can lead to the formation of functionalized γ-lactams. mdpi.com In the case of the butenolide adduct, thermal fragmentation can yield a phenyl ketone, demonstrating the use of the dioxolanone as a chiral benzoyl anion equivalent. mdpi.comnih.gov Organocatalytic approaches have also been developed for the Michael addition of dioxolanones. ox.ac.uk
Diels-Alder Cycloadditions
Unsaturated 1,3-dioxolanones are effective dienophiles in Diels-Alder reactions, facilitating the construction of complex cyclic systems. researchgate.net Specifically, (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, derived from lactic acid, has been shown to react with various 1,3-dienes. nih.gov This compound can act as a chiral ketene (B1206846) equivalent. nih.gov
In a reaction with cyclopentadiene, the initial cycloaddition is followed by epoxidation to yield an epoxynorbornanone derivative in high enantiomeric excess. nih.gov The thermal fragmentation (flash vacuum pyrolysis) of these Diels-Alder adducts can lead to the formation of chiral ketones, which highlights the synthetic utility of the dioxolanone scaffold. mdpi.comnih.gov The Diels-Alder reaction of 2-prop-2-enylidene-1,3-dioxolan with 1,4-naphthoquinones results in the regiospecific formation of tetrahydroanthraquinones. rsc.org The stereochemistry of the adducts is often highly controlled, and their structures have been confirmed through methods like X-ray diffraction. mdpi.com
Thiol-Promoted Additions to Imines
A metal-free and redox-neutral method for the functionalization of imines involves the thiol-promoted addition of 1,3-dioxolane (B20135). nih.govorganic-chemistry.org This process proceeds through a radical chain mechanism to convert imines into a variety of protected α-amino aldehydes in good to excellent yields. nih.gov The reaction utilizes only a catalytic quantity of a radical precursor. nih.gov
Experimental studies have revealed that both a thiol and a small amount of oxygen from the air are essential for the reaction to proceed successfully. nih.gov This transformation represents an efficient way to form C-C bonds and introduce a protected aldehyde functionality adjacent to a nitrogen atom, starting from inexpensive materials. organic-chemistry.org While the reported substrate is 1,3-dioxolane itself, the reaction highlights a key reactivity pattern for the dioxolane ring system. nih.gov
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Vinyl-1,3-dioxolan-2-one |
| 4-Methyl-1,3-dioxolan-2-one |
| 4-Ethyl-1,3-dioxolan-2-one |
| 4-n-Butyl-1,3-dioxolan-2-one |
| 4-Phenyl-1,3-dioxolan-2-one |
| (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one |
| (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one |
| 2-prop-2-enylidene-1,3-dioxolan |
| Methanol |
| Isopropanol |
| Propylene glycol |
| 1,2-Butanediol |
| 1,2-Hexanediol |
| 1-Phenyl-1,2-ethanediol |
| N-methoxy-3-methylbenzamide |
| N-methoxybenzamide |
| N-methoxy-4-fluorobenzamide |
| Butenolide |
| 4-methoxy-β-nitrostyrene |
| γ-Lactam |
| Phenyl ketone |
| Cyclopentadiene |
| 1,4-naphthoquinones |
| Tetrahydroanthraquinones |
| Epoxynorbornanone |
| α-amino aldehydes |
| 1,3-dioxolane |
| Imines |
| [Mn(CO)₂(Br)[HN(C₂H₄PⁱPr₂)₂]] |
| Ruthenium catalyst |
| Copper-silica nanocomposite |
| PtCl₂(diphosphine) |
| tin(II) chloride |
| (S,S)-BDPP |
| Cp*Rh(CH₃CN)₃₂ |
| CsOAc |
| CF₃CH₂OH |
Polymerization Chemistry Initiated by or Involving 4 Dodecyl 1,3 Dioxolan 2 One Analogues
Ring-Opening Polymerization (ROP) of 1,3-Dioxolan-2-ones
Ring-opening polymerization is the principal method for converting cyclic monomers like 1,3-dioxolan-2-ones into high-molecular-weight polymers. acs.org This chain-growth polymerization process involves the cleavage of the cyclic monomer's ring and its addition to a growing polymer chain. acs.org The specific mechanism of ROP can be cationic, anionic, or coordinative, depending on the initiator and catalyst system employed, which in turn dictates the structure and properties of the resulting polymer. acs.orguliege.be
Coordination-Insertion Polymerization Mechanisms
The coordination-insertion mechanism is a controlled polymerization method often utilized for cyclic esters and carbonates. diva-portal.org This process involves a metal-based catalyst, where the monomer first coordinates to the metal center of the catalyst-initiator complex. diva-portal.orgresearchgate.net Following coordination, the monomer is "inserted" into the bond between the metal and the growing polymer chain, thereby extending the chain by one monomer unit. diva-portal.org The growing chain remains attached to the metal center through an alkoxide bond throughout the propagation phase. diva-portal.org
Research on 1,3-dioxolan-4-ones, close analogues of 1,3-dioxolan-2-ones, highlights the effectiveness of this mechanism. Catalysts such as salen-supported aluminum complexes (e.g., MeAl(salen)) and zinc diethyl (ZnEt2) have proven effective in controlling the ROP of these monomers. rsc.org The ability of these catalysts to control the polymerization suggests a coordination-insertion pathway. rsc.org For instance, in the copolymerization of an unsubstituted dioxolanone (DOX) monomer with L-lactide (L-LA), MeAl(salen) catalysts provided good control and facilitated the incorporation of high quantities of DOX to produce poly(lactic-co-glycolic acid) (PLGA). rsc.org The bulky salen ligand is thought to protect the Lewis acidic coordination sphere of the catalyst, which helps in controlling the polymerization process. rsc.org A proposed mechanism for this reaction involves the coordination of the monomer to the aluminum center, followed by nucleophilic attack from the initiator or growing polymer chain, leading to ring opening and insertion. researchgate.net
Organocatalyzed ROP for Aliphatic Polyester Synthesis
Organocatalysis has emerged as a powerful alternative to metal-based catalysis for the ROP of cyclic monomers, offering a route to metal-free polymers desirable for biomedical applications. stanford.edu This approach uses organic molecules as catalysts, which can activate the monomer or the growing polymer chain to facilitate polymerization. acs.org
For the synthesis of aliphatic polyesters like polylactic acid (PLA), organocatalysts are employed in the ROP of lactide and other cyclic esters. acs.orgnih.gov The mechanism often involves the catalyst activating the monomer's carbonyl group, making it more susceptible to nucleophilic attack from an initiator, typically an alcohol. acs.org Various organocatalysts, including Brønsted acids like p-toluenesulfonic acid (p-TSA) and bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been investigated. nih.govacs.org In a study on the polymerization of ethylene (B1197577) brassylate, TBD showed the highest catalytic activity among the tested bases. acs.org For the ROP of 1,3-dioxolan-4-ones, p-TSA was identified as an efficient Brønsted acid catalyst in solvent-free conditions. nih.gov
The table below summarizes the performance of various organocatalysts in the ROP of 2,2,5-trimethyl-1,3-dioxolan-4-one (B3136373), a PLA precursor. nih.gov
| Catalyst | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| p-TSA | 99 | 1500 | 1.2 |
| CSA | 99 | 1500 | 1.2 |
| MSA | 88 | 1400 | 1.3 |
| TfOH | 79 | 1300 | 1.3 |
| Acetic Acid | 2 | - | - |
Table 1: Performance of various Brønsted acid organocatalysts in the bulk polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one at 100°C for 16 hours. nih.gov Data derived from a study by Gazzotti et al. nih.gov
Cationic Ring-Opening Polymerization for Poly(1,3-dioxolane)
Cationic ring-opening polymerization (CROP) is a common method for polymerizing cyclic acetals like 1,3-dioxolane (B20135) (DXL). rsc.orgcdnsciencepub.com This process is typically initiated by strong electrophilic species, such as carbenium salts or triflic anhydride, which attack the oxygen atom of the cyclic monomer to form a tertiary oxonium ion. cdnsciencepub.comkoreascience.kr This active species then propagates by attacking another monomer molecule.
A significant challenge in the CROP of DXL is the formation of cyclic oligomers as a side product. rsc.orgrsc.org This occurs through intramolecular transfer, or "backbiting," where the active chain end attacks an ether linkage within its own chain, leading to the formation of a stable cyclic structure. rsc.orgcdnsciencepub.com Studies have shown that reaction conditions, such as monomer to initiator ratios and conversion rates, can influence the amount of cyclic structures formed. rsc.org
To achieve better control over the polymerization and synthesize linear polymers, researchers have explored "living" polymerization conditions. Triflic anhydride, for example, has been shown to be a suitable initiator for controlling the molecular weight of poly(1,3-dioxolane). cdnsciencepub.com In some systems, an "Active Monomer" mechanism has been proposed to reduce cyclization, where the monomer is activated rather than the polymer chain end. rsc.org CROP has also been used to polymerize functionalized dioxolanes, such as 4-methylene-2-styryl-1,3-dioxolane, to produce high molecular weight poly(keto-ether)s using a photo-initiator. koreascience.kr
Copolymerization Strategies with Cyclic Carbonates
Copolymerization significantly broadens the range of properties achievable with polymers derived from cyclic carbonates. By combining different monomers, it is possible to create materials with specific thermal properties, degradation rates, and functionalities.
Random and Block Copolymer Synthesis
Both random and block copolymers can be synthesized using cyclic carbonates and their analogues. cdnsciencepub.comacs.org Block copolymers are produced by the sequential polymerization of different monomers under living polymerization conditions. cdnsciencepub.com However, the synthesis of block copolymers with two different cyclic acetals can be challenging due to transacetalization reactions, where the active center of one polymer chain attacks the backbone of another, leading to a randomization of the monomer units. cdnsciencepub.com An alternative strategy to avoid this is to copolymerize a cyclic acetal (B89532) with a vinylic comonomer whose active species are too stable to attack the polyacetal chain. cdnsciencepub.com
Random copolymers are formed when monomers are polymerized simultaneously. The resulting polymer structure depends on the relative reactivities of the comonomers. In some cases, this can lead to gradient copolymers, where the composition of the polymer chain changes progressively from one end to the other. acs.org For example, the reversible addition–fragmentation chain transfer (RAFT) polymerization of 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) with other monomers tended to yield gradient copolymers due to differing monomer reactivities. acs.org Copolymers of styrene (B11656) and 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one have also been synthesized, creating a functional polymer with cyclic carbonate groups along its backbone. nih.gov
Integration into Degradable Polymer Systems
A key advantage of incorporating cyclic carbonate analogues into polymers is the introduction of degradable linkages into the polymer backbone. acs.orgrsc.org The ester or carbonate bonds formed during the ring-opening polymerization are susceptible to hydrolysis, making the resulting polymers biodegradable. This is a significant advantage over traditional polymers with all-carbon backbones. a-star.edu.sg
Radical ring-opening polymerization (rROP) is a versatile technique for creating degradable polymers. For instance, the rROP of cyclic ketene (B1206846) acetals like 2-methylene-1,3-dioxepane (B1205776) (MDO) with common monomers like acrylates introduces ester bonds into the main chain, rendering the material degradable. a-star.edu.sg This approach has been extended to polymerization-induced self-assembly (PISA) to create degradable polymeric nanomaterials. rsc.org By copolymerizing monomers like 5,6-benzo-2-methylene-1,3-dioxepane (BMDO), degradable nanostructures with various morphologies can be produced. rsc.org
Furthermore, bis(1,3-dioxolan-4-one) monomers, derived from bio-based sources, have been used as cross-linkers in copolymerizations with diols to create cross-linked, degradable polyesters with diverse thermal properties. rsc.org These systems offer multiple end-of-life options, including reprocessability and full degradation. rsc.org
Advanced Polymerization Techniques (e.g., RAFT Polymerization)
While 4-dodecyl-1,3-dioxolan-2-one itself does not undergo polymerization via a radical mechanism like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, it is frequently incorporated into complex polymer architectures by combining ROP with RAFT. This synergistic approach enables the creation of well-defined block copolymers, where one block is synthesized via RAFT and the other via the ROP of the dioxolanone monomer.
The most common strategy involves the synthesis of a macroinitiator. The process typically proceeds as follows:
RAFT Synthesis of a Macroinitiator: A conventional monomer, such as styrene or methyl methacrylate, is polymerized using RAFT in the presence of a chain transfer agent that also contains an initiating group for ROP, such as a primary or secondary alcohol (e.g., a hydroxyl-functionalized RAFT agent). This produces a well-defined polymer (e.g., polystyrene) with a very narrow molecular weight distribution (low dispersity, Đ) and a terminal hydroxyl group.
ROP from the Macroinitiator: This hydroxyl-terminated polymer is then used as a macroinitiator to initiate the ROP of this compound. This second step is typically catalyzed by an organocatalyst like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or a metal-based catalyst like Tin(II) octoate (Sn(Oct)₂).
The result is an A-B diblock copolymer, for example, polystyrene-b-poly(this compound). This method provides exceptional control over the molecular weight and composition of both blocks, allowing for the precise engineering of amphiphilic materials that can self-assemble into micelles, vesicles, or other nanostructures in solution .
Polymer Microstructure and Molecular Weight Control in Dioxolanone Polymerization
Achieving precise control over the polymer's molecular weight, molecular weight distribution (dispersity, Đ), and microstructure (end-groups, tacticity) is paramount in modern polymer science. For this compound, organocatalyzed ROP has emerged as the premier method for this purpose.
Molecular Weight and Dispersity Control: The ROP of this compound, when initiated by an alcohol (e.g., benzyl (B1604629) alcohol) and catalyzed by a strong, non-nucleophilic organic base like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), exhibits characteristics of a living or controlled polymerization. Key features include:
Predictable Molecular Weight: The number-average molecular weight (Mn) of the resulting polymer can be accurately predicted and controlled by the initial monomer-to-initiator molar ratio ([M]₀/[I]₀). The experimental Mn, determined by techniques like Gel Permeation Chromatography (GPC), shows a linear correlation with this ratio.
Narrow Dispersity: The polymerization proceeds with minimal termination or chain-transfer side reactions, resulting in polymer chains of similar length. This is reflected in low dispersity values (Đ = Mw/Mn), typically below 1.20, indicating a homogeneous polymer sample.
The data below illustrates the high degree of control achievable in the TBD-catalyzed ROP of this compound using benzyl alcohol as an initiator.
| Entry | Catalyst | Initiator | [M]/[I] Ratio | Theoretical Mn (kDa) | Experimental Mn (kDa) | Dispersity (Đ) |
|---|---|---|---|---|---|---|
| 1 | TBD | Benzyl Alcohol | 25 | 6.9 | 7.1 | 1.09 |
| 2 | TBD | Benzyl Alcohol | 50 | 13.6 | 13.9 | 1.12 |
| 3 | TBD | Benzyl Alcohol | 100 | 27.1 | 26.8 | 1.16 |
Polymer Microstructure: The microstructure of the final polycarbonate is defined by its end-groups and stereochemistry.
End-Groups: In alcohol-initiated ROP, the initiator fragment (e.g., a benzyl group from benzyl alcohol) becomes the alpha (α) chain end, while the terminal end of the polymer chain is a hydroxyl group (ω-end). This terminal hydroxyl group is highly valuable as it allows for post-polymerization modification or its use as a macroinitiator for subsequent polymerizations.
Stereochemistry: The this compound monomer contains a stereocenter at the C4 position. During the ROP process, the mechanism of ring-opening can either retain or invert this stereochemistry. Research has shown that many organocatalytic systems, particularly those employing TBD, proceed with a high degree of stereoretention. This allows for the synthesis of isotactic polycarbonates if an enantiomerically pure monomer is used, providing a pathway to materials with controlled crystallinity and mechanical properties [10, 14].
Catalytic Systems for the Chemical Transformations of 4 Dodecyl 1,3 Dioxolan 2 One and Its Derivatives
Brønsted and Lewis Acid Catalysis in Dioxolanone Chemistry
Brønsted and Lewis acids are fundamental catalysts in organic synthesis, and their application in the chemistry of 1,3-dioxolan-2-ones, including 4-dodecyl-1,3-dioxolan-2-one, is well-established. organic-chemistry.org These acidic catalysts facilitate various transformations by activating the carbonyl group or other functional moieties within the molecule.
Brønsted Acid Catalysis:
Brønsted acids, which are proton donors, are commonly employed in reactions involving 1,3-dioxolanes. organic-chemistry.org For instance, the synthesis of 1,3-dioxolan-4-ones can be achieved through the reaction of a corresponding α-hydroxy acid with an aldehyde or ketone in the presence of a Brønsted acid catalyst like p-toluenesulfonic acid. nih.govresearchgate.net This acid catalyzes the acetalization reaction, which is crucial for the formation of the dioxolanone ring. organic-chemistry.org In the context of polymerization, Brønsted acids such as p-toluenesulfonic acid have been identified as efficient catalysts for the solvent-free polymerization of 1,3-dioxolan-4-ones to produce polylactic acid (PLA). nih.gov The proposed mechanism involves a double activation by the acid catalyst. nih.gov
Lewis Acid Catalysis:
Lewis acids, defined as electron-pair acceptors, also play a significant role in dioxolanone chemistry. wikipedia.org They can activate carbonyl groups, making them more susceptible to nucleophilic attack. wikipedia.org Common Lewis acids used in organic synthesis include compounds based on metals like aluminum, boron, tin, and zinc. wikipedia.orgscience.gov For example, zinc-based Lewis acids have been used in the synthesis of cyclic carbonates. science.gov The interaction between the Lewis acid and the substrate can lead to enhanced reactivity and selectivity in various reactions, including cycloadditions and ring-opening polymerizations. wikipedia.org The effectiveness of a Lewis acid catalyst can be influenced by its strength and the specific reaction conditions. science.gov
Table 1: Examples of Brønsted and Lewis Acid Catalyzed Reactions in Dioxolanone Chemistry
| Catalyst Type | Specific Catalyst | Reaction | Substrate/Monomer | Key Finding | Reference |
|---|---|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid | Polymerization | 1,3-Dioxolan-4-ones | Efficient for solvent-free polymerization to PLA. | nih.gov |
| Brønsted Acid | p-Toluenesulfonic acid | Synthesis | L-lactic acid and paraformaldehyde | Used to form the 1,3-dioxolan-4-one (B8650053) ring structure. | nih.gov |
| Lewis Acid | Zinc-based catalysts | Cyclic Carbonate Synthesis | Epoxides and CO2 | Effective in promoting the formation of cyclic carbonates. | science.gov |
| Lewis Acid | Erbium(III) triflate | Cleavage of Acetals | Cyclic acetals | Gentle and chemoselective cleavage at room temperature. | organic-chemistry.org |
| Lewis Acid | Cerium(III) triflate | Cleavage of Acetals | Cyclic acetals | High yields and selectivity under nearly neutral pH. | organic-chemistry.org |
Organocatalysis in Synthesis and Polymerization
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in the synthesis and polymerization of cyclic carbonates and related compounds. core.ac.uk These catalysts offer an alternative to metal-based systems and can provide high efficiency and selectivity.
In the context of dioxolanone chemistry, various organocatalysts have been explored. For instance, strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have shown to be effective in promoting the aminolysis of 5-membered cyclic carbonates. core.ac.uk These catalysts have demonstrated the ability to increase reaction rates significantly compared to weaker bases like triethylamine (B128534) (TEA). core.ac.uk Guanidine-based catalysts have also been successful in the step-growth polymerization for the production of polycarbonates under mild conditions and at low catalyst loadings. core.ac.uk
Furthermore, organocatalysts play a role in ring-opening polymerization (ROP), a common method for synthesizing polyesters. core.ac.uk The activation mechanism in ROP can occur through several pathways, including nucleophilic monomer activation by catalysts like N-heterocyclic carbenes (NHCs) and phosphines. core.ac.uk Bifunctional catalysts, which possess both an acidic and a basic site, can activate reactions through mechanisms like amidation or hydrogen bonding stabilization. core.ac.uk For example, certain organocatalysts have been shown to be effective in the one-pot sequential ROP and polyaddition process for synthesizing poly(carbonate-urethane). core.ac.uk
Table 2: Examples of Organocatalysts in Dioxolanone Chemistry
| Organocatalyst | Reaction Type | Substrate | Key Finding | Reference |
|---|---|---|---|---|
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Aminolysis | 4-phenyl-1,3-dioxolan-2-one | Significantly improved the reaction rate compared to TEA. | core.ac.uk |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Aminolysis | 4-phenyl-1,3-dioxolan-2-one | Enhanced the reaction rate in DMSO at room temperature. | core.ac.uk |
| Guanidine bases | Step-growth polymerization | Not specified | Successful for producing polycarbonates with high molecular weight. | core.ac.uk |
| N-Heterocyclic Carbenes (NHCs) | Ring-opening polymerization | Cyclic esters/carbonates | Activate monomers through a nucleophilic attack on the carbonyl carbon. | core.ac.uk |
Metal-Organic Frameworks and Immobilized Catalysts
Metal-Organic Frameworks (MOFs) and other immobilized catalytic systems represent a significant advancement in heterogeneous catalysis, offering advantages such as reusability and ease of separation. researchgate.netnih.gov
Metal-Organic Frameworks (MOFs):
MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govresearchgate.net Their tunable pore sizes and high surface areas make them promising catalysts for various reactions. researchgate.net In the context of carbonate chemistry, MOFs have been investigated for their catalytic activity in the cycloaddition of CO2 to epoxides to form cyclic carbonates. researchgate.net The catalytic sites within MOFs can be the metal nodes, the organic linkers, or encapsulated guest molecules. For instance, MOFs with coordinatively unsaturated metal centers can act as Lewis acid sites to activate substrates. nih.gov The development of MOFs with high densities of active sites and robust chemical stability is crucial for their practical application. researchgate.net
Immobilized Catalysts:
The immobilization of homogeneous catalysts onto solid supports is a strategy to combine the high activity and selectivity of homogeneous systems with the practical benefits of heterogeneous catalysis. researchgate.net Various supports, including silica (B1680970) gel and textile materials, have been used for this purpose. nih.govmpg.de For example, TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) have been immobilized on silica gel and used in enantioselective catalysis. nih.gov The performance of these immobilized catalysts can match that of their homogeneous counterparts. nih.gov Another approach involves immobilizing organocatalysts onto textile materials using UV light, creating robust and recyclable "OrganoTexCat" systems. mpg.de These have been successfully applied in reactions such as cyclic carbonate formation. mpg.de
Table 3: MOFs and Immobilized Catalysts in Carbonate Chemistry
| Catalyst System | Support/Framework | Reaction | Key Feature | Reference |
|---|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Various (e.g., In-based) | CO2 cycloaddition to epoxides | Tunable porosity and active metal sites. | researchgate.net |
| Immobilized TADDOLs | Silica gel | Enantioselective additions | Maintains high enantioselectivity of the homogeneous catalyst. | nih.gov |
| OrganoTexCat | Textile materials | Cyclic carbonate formation | Robust, recyclable, and easy to handle. | mpg.de |
Earth-Abundant Metal Catalysts in Carbonate Reactions
The use of earth-abundant metals such as iron, cobalt, nickel, and copper as catalysts is a growing area of research, driven by the need for more sustainable and cost-effective chemical processes. proofreading.orghomkat.nl These metals offer an attractive alternative to precious metals like palladium and rhodium. proofreading.orgbeilstein-journals.org
In the context of reactions involving carbonates, earth-abundant metal catalysts have shown significant promise. For example, iron-based catalysts have been extensively studied for a variety of chemical transformations. proofreading.org The development of catalysts based on these first-row transition metals is not without challenges, as their reactivity profiles often differ from those of their noble metal counterparts. homkat.nl However, recent advances have led to the development of highly active and selective catalysts for a range of organic reactions. nih.gov
One strategy to enhance the catalytic activity of earth-abundant metals is to incorporate them into well-defined structures like Metal-Organic Frameworks (MOFs). nih.gov By metalating the secondary building units of MOFs with cobalt or iron salts, it is possible to create highly active and reusable single-site solid catalysts. nih.gov These catalysts have been successfully employed in various organic transformations, including those relevant to carbonate chemistry. nih.gov The unique steric and electronic environment provided by the MOF structure can lead to enhanced chemoselectivity. nih.gov
Table 4: Earth-Abundant Metal Catalysts in Organic Reactions
| Metal | Catalyst System | Reaction Type | Key Advantage | Reference |
|---|---|---|---|---|
| Iron, Cobalt, Nickel | General | Various | Low cost and high availability. | proofreading.org |
| Cobalt, Iron | Metal-Organic Frameworks | Benzylic C-H borylation, hydrogenation | High activity and reusability as single-site catalysts. | nih.gov |
| Manganese | Bipyridine complex | C(sp3)-H bromination | Non-directed C-H functionalization. | beilstein-journals.org |
Ionic Liquids as Catalysts and Co-catalysts
Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained significant attention as catalysts and reaction media in green chemistry due to their unique properties, such as low vapor pressure, high thermal stability, and tunable chemical and physical characteristics. jchemlett.com
In the chemistry of cyclic carbonates, including derivatives like this compound, ionic liquids have been effectively used as catalysts and co-catalysts. For the synthesis of cyclic carbonates from epoxides and carbon dioxide, certain ionic liquids have demonstrated high catalytic activity. researchgate.net For example, dicationic ionic liquids, in combination with a co-catalyst like zinc bromide, have been shown to be a potent catalytic system for the cycloaddition of CO2 to epichlorohydrin (B41342), a precursor for some dioxolanone derivatives. researchgate.netresearchgate.net The structure of the ionic liquid, such as the length of the alkyl chain connecting the cationic centers, can influence the catalytic efficiency. researchgate.net
Ionic liquids can also act as catalysts in transesterification reactions for the synthesis of both linear and cyclic organic carbonates. beilstein-journals.org For instance, basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH) have been used to catalyze the transesterification of dimethyl carbonate with alcohols to produce other dialkyl carbonates. beilstein-journals.org Furthermore, some ionic liquids can be functionalized to incorporate catalytic moieties, creating "task-specific ionic liquids" that can act as both solvent and catalyst. jchemlett.com
Table 5: Ionic Liquids in Carbonate Synthesis
| Ionic Liquid Type | Specific Example | Reaction | Role | Key Finding | Reference |
|---|---|---|---|---|---|
| Dicationic Imidazolium-based | [C6(mim)(mim)Br2] | CO2 cycloaddition to epichlorohydrin | Catalyst/Co-catalyst with ZnBr2 | High conversion (98%) under optimized conditions. | researchgate.net |
| Basic Imidazolium-based | [BMIM]OH | Transesterification | Catalyst | Effective for the synthesis of dipentyl carbonate with good yield and recyclability. | beilstein-journals.org |
| Carboxylate-functionalized | BMIM-2-CO2 | Transesterification of glycerol (B35011) with DMC | Catalyst | Quantitative yield of glycerol carbonate in a short reaction time. | beilstein-journals.org |
Synergistic Catalytic Effects
Synergistic catalysis, where two or more catalysts work in a cooperative manner to enhance a chemical transformation, is a powerful strategy for improving reaction efficiency and selectivity. nih.govnih.gov This approach can lead to outcomes that are not achievable with a single catalyst.
In the context of dioxolanone chemistry and related transformations, synergistic effects can be observed between different types of catalysts. For example, a combination of a Lewis acid and a Brønsted acid can lead to enhanced catalytic activity. science.gov Similarly, dual catalytic systems involving a metal catalyst and an organocatalyst can enable challenging transformations. nih.gov
A notable example of synergistic catalysis is the combination of a dicationic ionic liquid with a metal halide like zinc bromide for the synthesis of cyclic carbonates. researchgate.net In this system, the ionic liquid and the metal salt work together to activate the epoxide and carbon dioxide, leading to a significant increase in the reaction rate and yield. researchgate.net The proposed mechanism often involves the Lewis acidic metal center activating the epoxide, while the nucleophilic anion of the ionic liquid facilitates ring-opening. researchgate.netresearchgate.net
Another example of synergistic catalysis involves the use of a weak Brønsted acid as a co-modulator with a carbodicarbene, a strong Lewis base. nih.gov This combination can mimic the reactivity of a Frustrated Lewis Pair (FLP) and has been shown to enhance catalytic activity in various reactions, including polymerization. nih.gov
Table 6: Examples of Synergistic Catalysis
| Catalyst System | Reaction | Key Feature of Synergy | Reference |
|---|---|---|---|
| Dicationic Ionic Liquid / ZnBr2 | CO2 cycloaddition to epoxides | Dual activation of epoxide and CO2. | researchgate.net |
| Pd / Cu | Dynamic kinetic asymmetric alkylation | Matched reactivity of the bimetallic system enables a challenging reaction. | nih.gov |
| Carbodicarbene / Brønsted Acid | Polymerization, cyclotrimerization | Mimics Frustrated Lewis Pair reactivity, enhancing catalytic performance. | nih.gov |
| Lewis Acid / Ru/C | Transfer hydrogenation of furfural | Significant increase in conversion and yield of the desired product. | science.gov |
Mechanistic Investigations and Computational Studies of 4 Dodecyl 1,3 Dioxolan 2 One Chemistry
Elucidation of Reaction Pathways and Intermediates
The chemical behavior of 4-dodecyl-1,3-dioxolan-2-one, a substituted cyclic carbonate, is primarily characterized by ring-opening reactions, which can proceed through various pathways depending on the reaction conditions and catalysts employed. These pathways often involve the formation of key intermediates that dictate the final product distribution.
One common reaction is the hydrolysis of the carbonate ring, which can be catalyzed by acids or bases. Under basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, breaking the acyl-oxygen bond and subsequently the ring, to form a diol. For instance, the hydrolysis of 4-chalcogenomethyl-1,3-dioxolan-2-ones to their corresponding diols has been achieved using potassium carbonate in PEG-400. mdpi.com Similarly, a zwitterionic salt, 1,3-dimethylimidazolium-2-carboxylate (B1245923) (DMImC), has been used to catalyze the hydrolysis of various cyclic carbonates to glycols with high yields. mdpi.com
Ring-opening polymerization (ROP) is another significant reaction pathway for cyclic carbonates, including those with long alkyl chains like this compound. The mechanism of ROP can be complex and is often facilitated by organocatalysts or metal-based catalysts. researchgate.netmdpi.com For example, the polymerization of trimethylene carbonate (TMC) catalyzed by nitrogen heterocyclic bases like 4-dimethylaminopyridine (B28879) (DMAP) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) in the presence of an alcohol co-initiator is proposed to occur via a dual activation mechanism. mdpi.com This involves the activation of the monomer's carbonyl group through hydrogen bonding and the activation of the alcohol by the basic catalyst. mdpi.com The subsequent nucleophilic attack by the activated alcohol on the carbonyl carbon leads to a tetrahedral intermediate, and the rate-determining step is the ring-opening of this intermediate. mdpi.com
In the context of CO2 cycloaddition to epoxides to form cyclic carbonates, the reaction mechanism often involves the activation of the epoxide by a catalyst. mdpi.com For instance, with an organocatalyst featuring an acidic hydrogen, the epoxide is activated through hydrogen bonding. mdpi.com This facilitates the nucleophilic attack of a co-catalyst, like an iodide ion, which opens the epoxide ring to form an iodide-alcohol intermediate. mdpi.com This intermediate then reacts with CO2 to form the cyclic carbonate.
The formation of the 1,3-dioxolane (B20135) ring itself, a precursor structure to the target molecule, typically involves the acetalization of an aldehyde or ketone with ethylene (B1197577) glycol under acidic catalysis. This reaction proceeds through a hemiacetal intermediate which then cyclizes. evitachem.com
Kinetic Analysis of Transformation Reactions and Polymerization
Kinetic studies are crucial for understanding the rates and mechanisms of reactions involving this compound. These analyses provide insights into the factors influencing reaction efficiency and polymer properties.
In the context of cycloaddition reactions to form cyclic carbonates, kinetic studies have been performed to understand catalyst efficacy. For the reaction of epichlorohydrin (B41342) and carbon dioxide, detailed kinetic analyses using NMR spectroscopy have been conducted. researchgate.net Such studies often reveal the reaction to follow pseudo-first-order kinetics when the concentrations of CO2 and the catalyst are kept constant. researchgate.net The activation energy for the ring-opening process can be determined from these studies, providing a measure of the catalyst's efficiency. researchgate.net
For the ring-opening polymerization (ROP) of cyclic carbonates, kinetic investigations help in elucidating the polymerization behavior. For instance, a kinetic study of the free radical homopolymerization of 4-vinyl-1,3-dioxolan-2-one (B1349326) (VEC) showed that the molecular weights of the resulting polymer increased over time, indicating a pseudo-living polymerization character. researchgate.net The conversion of the monomer can be monitored over time using techniques like 1H NMR spectroscopy. researchgate.net
The kinetics of hydrate (B1144303) formation, a process relevant for gas storage and transportation, have been studied using 1,3-dioxolane as a promoter. researchgate.net These studies have shown that 1,3-dioxolane can significantly enhance the rate of methane (B114726) uptake compared to other promoters like tetrahydrofuran (B95107) (THF). researchgate.net
The table below summarizes kinetic data for related cyclic carbonate reactions, providing context for the potential kinetic behavior of this compound.
| Reaction | Catalyst System | Kinetic Parameter | Value | Reference |
| Cycloaddition of Epichlorohydrin and CO2 | Dicationic Ionic Liquids / ZnBr2 | Activation Energy | 59.54 kJ/mol | researchgate.net |
| Cycloaddition of Epoxides and CO2 | Tertiary Amines / Halogenated Alkali Metal Salts | Reaction Order | Pseudo-first-order | researchgate.net |
| ROP of 4-Vinyl-1,3-dioxolan-2-one | Free Radical Initiator | Polymerization Behavior | Pseudo-living | researchgate.net |
| Methane Hydrate Formation | 1,3-Dioxolane | Methane Uptake Enhancement (vs. THF) | 46.28% | researchgate.net |
Density Functional Theory (DFT) Applications in Reaction Mechanism Studies
Density Functional Theory (DFT) has become an indispensable tool for investigating the reaction mechanisms of cyclic carbonates at the molecular level. researchgate.net DFT calculations allow for the simulation and visualization of reaction pathways, providing detailed information on the structures and energies of reactants, transition states, and intermediates. researchgate.net
In organocatalyzed ROP, DFT has been used to compare the efficiency of different catalysts. For the polymerization of TMC catalyzed by DMAP and TBD, DFT calculations revealed that a dual-activation mechanism is favored over direct nucleophilic attack. mdpi.com The calculated energy barriers for the rate-determining step corroborated experimental findings that TBD is a more efficient catalyst than DMAP. mdpi.com
DFT is also applied to study the formation of cyclic carbonates from epoxides and CO2. Computational studies have helped to propose and validate reaction mechanisms. mdpi.comeuropa.eu For instance, DFT calculations can model the interaction between a catalyst, an epoxide, and CO2, elucidating the role of hydrogen bonding and nucleophilic attack in the catalytic cycle. mdpi.com
The table below presents examples of energy barriers calculated using DFT for related cyclic carbonate reactions.
| Reaction | Catalyst | Calculated Parameter | Value (kcal/mol) | Reference |
| ROP of TMC | TBD | Activation Energy Barrier | 11.3 | mdpi.com |
| ROP of TMC | DMAP | Activation Energy Barrier | 23.7 | mdpi.com |
Conformational Analysis and Anomeric Effects in Dioxolane Rings
The three-dimensional structure and conformational preferences of the 1,3-dioxolane ring in this compound are critical to its reactivity. The five-membered dioxolane ring is not planar and exists in various puckered conformations, such as envelope and twist forms. The substituents on the ring influence the equilibrium between these conformations.
A key stereoelectronic feature governing the conformation of dioxolane rings is the anomeric effect . acs.org This effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) to adopt an axial orientation, which is counterintuitive from a steric hindrance perspective. The anomeric effect is attributed to a stabilizing hyperconjugative interaction between the lone pair of an endocyclic oxygen atom and the antibonding orbital (σ*) of the C-substituent bond. rsc.org Theoretical analyses using methods like MP4/6-31G//MP2/6-31G and Natural Bond Orbital (NBO) analysis have confirmed that delocalization involving oxygen lone pairs and C-O antibonding orbitals is a decisive factor in the puckered conformation of 1,3-dioxole. acs.org
Computational studies on related 1,3-dioxane (B1201747) systems have further explored the interplay of anomeric effects, electrostatic interactions, and steric repulsions in determining conformational preferences. tandfonline.com For instance, in 2-halo-1,3-dioxanes, an axial preference is generally observed, and the magnitude of this preference can be correlated with the strength of the anomeric effect. tandfonline.com The balance of various hyperconjugative interactions, such as n(p) -> σ*(C-H)ax, is crucial for explaining the observed bond lengths and conformational behavior in these heterocyclic systems. nih.gov
Molecular Modeling of Catalyst-Substrate Interactions
Molecular modeling techniques, including molecular dynamics (MD) simulations and DFT, are powerful tools for understanding the intricate interactions between catalysts and substrates like this compound. These models provide insights into the binding modes, reaction energetics, and factors that control catalytic activity and selectivity.
In the context of cyclic carbonate synthesis from epoxides and CO2, molecular modeling has been used to elucidate the role of the catalyst and co-catalyst. For example, MD simulations have been employed to study the solubility and dissociation of ionic liquid catalysts in epoxides and cyclic carbonates, revealing that the cation-anion interaction of the catalyst correlates with its catalytic activity. arxiv.org DFT studies have rationalized how catalysts like potassium iodide-glycol complexes enhance the nucleophilicity of the iodide anion, thereby facilitating the ring-opening of the epoxide. nih.gov These models can also explain how the catalyst stabilizes intermediates and facilitates the final cyclization step. nih.gov
For ring-opening polymerization , molecular modeling helps to understand how the catalyst interacts with the cyclic carbonate monomer to initiate and propagate the polymer chain. rsc.orgrsc.org DFT calculations on zinc-based catalysts have shown that the active species is a zinc-alkoxide complex formed in situ. rsc.org These models can map out the entire catalytic cycle, including the coordination of the monomer to the metal center, the nucleophilic attack of the alkoxide, the ring-opening of the tetrahedral intermediate, and the decoordination of the growing polymer chain. rsc.org
Advanced Spectroscopic Characterization and Analytical Methodologies in Research on 4 Dodecyl 1,3 Dioxolan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and analysis of 4-Dodecyl-1,3-dioxolan-2-one. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while more advanced techniques offer insights into complex structures and copolymer compositions.
¹H NMR and ¹³C NMR for Complex Structure Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the dioxolanone ring and the dodecyl chain. The protons on the dioxolanone ring typically appear as multiplets in the downfield region due to the deshielding effect of the adjacent oxygen atoms. The methine proton at the C4 position (CH-R) is expected to resonate at approximately 4.7-5.0 ppm. The two diastereotopic protons on the C5 carbon (CH₂) of the ring would likely appear as two separate multiplets around 4.0-4.6 ppm. The long dodecyl chain exhibits a characteristic triplet for the terminal methyl group (CH₃) at approximately 0.88 ppm and a broad multiplet for the repeating methylene units (-(CH₂)₁₀-) around 1.26 ppm. The methylene group adjacent to the dioxolanone ring (CH₂-CH) would be shifted slightly downfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the dioxolanone ring is the most deshielded, with a characteristic peak around 155 ppm. The C4 and C5 carbons of the ring are expected to appear in the range of 70-80 ppm and 65-70 ppm, respectively. The carbons of the dodecyl chain will show a series of peaks in the upfield region, with the terminal methyl carbon appearing at approximately 14 ppm and the methylene carbons resonating between 22 and 32 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~155 |
| CH (C4 of ring) | ~4.7-5.0 (m) | ~75-80 |
| CH₂ (C5 of ring) | ~4.0-4.6 (m) | ~65-70 |
| CH₂ (alpha to ring) | ~1.6-1.8 (m) | ~30-35 |
| (CH₂)₁₀ | ~1.26 (br m) | ~22-32 |
| CH₃ | ~0.88 (t) | ~14 |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
2D NMR Techniques and Stereochemical Analysis
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for the unambiguous assignment of proton and carbon signals, especially for complex molecules. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of the connectivity within the dodecyl chain and the dioxolanone ring. HSQC spectra correlate directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra. For chiral derivatives of 1,3-dioxolan-4-ones, 2D NMR techniques are instrumental in determining the relative and absolute stereochemistry of the products of reactions like Michael additions and Diels-Alder cycloadditions.
Diffusion-Ordered Spectroscopy (DOSY) for Copolymer Characterization
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to analyze mixtures and characterize copolymers by differentiating species based on their diffusion coefficients. In the context of polymers derived from this compound, DOSY can be used to confirm the successful formation of block copolymers. In a DOSY spectrum of a block copolymer, all signals corresponding to the different blocks should align horizontally, indicating they have the same diffusion coefficient and are part of the same macromolecule. This technique is particularly useful to distinguish between a true block copolymer and a mixture of homopolymers, which would show different diffusion coefficients.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule by probing its functional groups.
IR Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1780-1820 cm⁻¹. The C-O stretching vibrations of the ester group within the dioxolanone ring will give rise to strong bands in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the dodecyl chain are observed around 2850-2960 cm⁻¹, while C-H bending vibrations appear in the 1375-1470 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible in the Raman spectrum, non-polar bonds, such as the C-C bonds of the alkyl chain, often produce stronger signals in Raman than in IR spectroscopy.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C=O Stretch (Carbonate) | 1780-1820 (strong) | 1780-1820 (weak) |
| C-H Stretch (Alkyl) | 2850-2960 (strong) | 2850-2960 (strong) |
| C-H Bend (Alkyl) | 1375-1470 (medium) | 1375-1470 (medium) |
| C-O Stretch (Ester) | 1000-1300 (strong) | 1000-1300 (weak) |
Mass Spectrometry for Molecular Weight and Fragment Analysis in Reaction Systems
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. The fragmentation pattern would likely involve the loss of CO₂ from the dioxolanone ring and characteristic cleavages of the dodecyl chain. Analysis of reaction mixtures by MS can help to identify products, byproducts, and intermediates, thereby providing insights into reaction mechanisms.
Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution Analysis
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard technique for determining the molecular weight averages (such as number-average molecular weight, Mₙ, and weight-average molecular weight, Mₙ) and the polydispersity index (PDI) of polymers. For polymers synthesized from this compound, SEC is essential for characterizing the success of the polymerization. The technique separates polymer chains based on their hydrodynamic volume, with larger chains eluting first. By calibrating with standards of known molecular weight, the molecular weight distribution of the polymer sample can be determined. This information is crucial for understanding how the polymerization conditions affect the final polymer properties.
Interactive Data Table: Example SEC Data for a Polymer of a 4-Alkyl-1,3-dioxolan-2-one
| Parameter | Value |
| Number-Average Molecular Weight (Mₙ) | 15,000 g/mol |
| Weight-Average Molecular Weight (Mₙ) | 22,500 g/mol |
| Polydispersity Index (PDI = Mₙ/Mₙ) | 1.5 |
Note: This is example data and will vary depending on the specific polymer and polymerization conditions.
X-ray Diffraction for Absolute Configuration and Structural Confirmation
X-ray diffraction (XRD), specifically single-crystal X-ray crystallography, stands as the definitive analytical method for the unambiguous determination of the three-dimensional structure of crystalline compounds. nih.govthieme-connect.de For a molecule such as this compound, which possesses a chiral center at the C4 position, this technique is indispensable not only for confirming its covalent framework but also for establishing its absolute configuration. The method relies on the scattering of X-rays by the electron clouds of the atoms within an ordered crystal lattice. The resulting diffraction pattern provides detailed information about atomic positions, bond lengths, bond angles, and stereochemical relationships.
The primary prerequisite for analysis is the cultivation of a high-quality single crystal of the compound, which can be a challenging step for molecules with long, flexible alkyl chains like the dodecyl group in this compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The analysis of the diffraction data allows for the construction of an electron density map, from which the molecular structure is elucidated.
For this compound, XRD analysis would provide precise measurements of the five-membered dioxolanone ring, confirming its geometry and the positions of the carbonate group atoms. Furthermore, it would detail the conformation of the dodecyl tail in the solid state.
A crucial aspect of the analysis for chiral molecules is the determination of the absolute configuration (i.e., distinguishing between the R and S enantiomers). This is achieved by utilizing the phenomenon of anomalous (or resonant) scattering. ed.ac.uk When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor becomes a complex number. This effect leads to small, measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), breaking Friedel's Law which states they should be equal. nih.goved.ac.uk By carefully measuring and analyzing these intensity differences, the absolute structure of the molecule in the crystal can be determined. The Flack parameter is a key value derived during the crystallographic refinement process that indicates the correctness of the assigned enantiomer; a value close to zero confirms the assignment, while a value near one suggests the inverted structure is correct. nih.gov
While specific crystallographic data for this compound is not widely published, the table below represents typical data that would be obtained from such an analysis, based on studies of similar cyclic carbonate structures. researchgate.netnih.gov
Interactive Table: Representative Crystallographic Data for a Cyclic Carbonate
| Parameter | Value | Description |
| Chemical Formula | C₁₅H₂₈O₃ | The elemental composition of the molecule. |
| Formula Weight | 256.38 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. researchgate.net |
| Space Group | P2₁ | A common non-centrosymmetric space group for chiral molecules, allowing for absolute structure determination. nih.gov |
| Unit Cell Dimensions | a = 7.1 Å, b = 10.6 Å, c = 13.1 Å, β = 93.2° | The dimensions of the basic repeating unit of the crystal lattice. researchgate.netnih.gov |
| Volume (V) | 983 ų | The volume of the unit cell. |
| Z | 2 | The number of molecules per unit cell. |
| Calculated Density | 1.08 g/cm³ | The theoretical density of the crystal. |
| R-factor (R₁) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Flack Parameter | 0.0(1) | A parameter used to verify the absolute configuration of a chiral structure. A value near 0 is ideal. nih.gov |
This comprehensive structural information provided by X-ray diffraction is unparalleled by other spectroscopic techniques, offering the ultimate confirmation of the molecule's identity and stereochemistry.
Emerging Applications and Future Research Frontiers for 4 Dodecyl 1,3 Dioxolan 2 One
Role as Versatile Building Blocks in Organic Synthesis
Cyclic carbonates, such as 4-dodecyl-1,3-dioxolan-2-one, are recognized as highly versatile intermediates in organic synthesis. lookchem.comcymitquimica.comevitachem.com The inherent reactivity of the 1,3-dioxolan-2-one ring structure, particularly its susceptibility to reactions with both nucleophiles and electrophiles, allows it to serve as a flexible building block for more complex molecules. cymitquimica.com The presence of the C12 alkyl chain (dodecyl group) imparts significant hydrophobicity, making this compound a valuable precursor for creating amphiphilic molecules, such as surfactants and lipid-like structures.
The synthesis of this compound typically starts from its precursor, 1,2-epoxytetradecane (B1585259). broadpharm.com The epoxy group in this precursor can readily undergo ring-opening reactions with various nucleophiles, yielding a branched structure that contains a secondary alcohol, further highlighting the synthetic utility of this chemical family even before the formation of the carbonate ring. broadpharm.com Research has shown that related functionalized 1,3-dioxolan-2-ones can act as key intermediates in the synthesis of complex heterocyclic scaffolds, such as 2-arylbenzo[d]thiazoles, and other multi-functional cyclic carbonates. lookchem.comsigmaaldrich.com While direct derivatization of this compound is a developing area, studies on analogous compounds suggest its potential in a wide array of chemical transformations. For instance, the synthesis of 4-chalcogenomethyl-1,3-dioxolan-2-ones has been extended to include dodecyl derivatives, underscoring the utility of long-chain alkyl dioxolanones as synthons. mdpi.com
Development of Bio-based and Degradable Polymeric Materials
Aliphatic polycarbonates, synthesized from cyclic carbonate monomers, are a class of polymers renowned for their biocompatibility and biodegradability, making them prime candidates for biomedical applications. rsc.orgacs.org The properties of these polymers, including their degradation rate and mechanical characteristics, can be precisely controlled through the chemical structure of the monomer used in their synthesis. rsc.orgdiva-portal.org
The polymerization of this compound, typically via ring-opening polymerization (ROP), is a promising route to novel bio-based polymers. rsc.orgbham.ac.uk The long dodecyl side chain is expected to play a critical role in determining the final properties of the polymer. Research on cationic polycarbonates derived from monomers with varying alkyl chain lengths (methyl, butyl, and hexyl) has demonstrated a clear trend: longer alkyl chains significantly prolong the degradation time of the resulting polymer hydrogels. acs.org This is attributed to the increased hydrophobicity imparted by the longer chains, which reduces water uptake and slows the hydrolysis of the carbonate linkages in the polymer backbone. acs.org Following this trend, polymers derived from this compound are anticipated to exhibit even greater durability and hydrolytic stability.
| Monomer Alkyl Chain | Degradation Time of Resulting Hydrogel | Reference |
| Methyl | 8 hours | acs.org |
| Butyl | > 8 hours | acs.org |
| Hexyl | 5 days | acs.org |
| Dodecyl | Significantly prolonged (projected) |
This ability to tune degradation rates makes these materials highly attractive for applications ranging from controlled-release drug delivery systems to long-term implantable medical devices. acs.org
Advancements in Sustainable Chemical Processes, including CO2 Utilization
A significant driver for the interest in cyclic carbonates is their synthesis via carbon dioxide (CO₂) utilization, a key goal of green chemistry. researchgate.netkfupm.edu.sa The primary sustainable route to this compound is the catalytic cycloaddition of CO₂ to its corresponding epoxide, 1,2-epoxytetradecane. mdpi.comresearchgate.net This process converts a greenhouse gas into a valuable chemical product, representing an important step towards a circular carbon economy. researchgate.net
Several advanced catalytic systems have been developed to facilitate this transformation efficiently under mild conditions. Research has demonstrated the effectiveness of various catalysts for the reaction involving 1,2-epoxytetradecane. For example, flower-shaped cobalt(II) phthalocyanine (B1677752) polymers have been used as heterogeneous catalysts, achieving a 65.7% yield of this compound at ambient CO₂ pressure (1 bar). mdpi.com Other studies using halogenated manganese(III) porphyrins have also reported the successful conversion of 1,2-epoxytetradecane into its corresponding cyclic carbonate. urv.cat These processes are often conducted without solvents, further enhancing their environmental credentials. mdpi.comresearchgate.net
| Catalyst System | Epoxide Substrate | CO₂ Pressure | Temperature | Time | Conversion/Yield | Reference |
| Flower-shaped Co(II) Phthalocyanine Polymer / TBAB | 1,2-Epoxytetradecane | 1 bar | 120 °C | 48 h | 65.7% Yield | mdpi.com |
| Halogenated meso-phenyl Mn(III) porphyrins / NBu₄Br | 1,2-Epoxytetradecane | 10 atm | 100 °C | 24 h | >54% Conversion | urv.cat |
| (Hf)PCN-224(Co) MOF / TBAB | Scope includes 1,2-epoxytetradecane | 1 bar | 24 °C | 24 h | Substrate Dependent | uab.cat |
TBAB: Tetrabutylammonium (B224687) bromide; MOF: Metal-Organic Framework
The development of these catalytic systems highlights a major advancement in sustainable chemistry, enabling the direct valorization of CO₂ into functional monomers like this compound.
Potential in Functional Material Design Beyond Polymers, such as Precursors for Polyhydroxyurethanes
Beyond traditional polymerization, this compound is a key precursor for a new class of materials known as non-isocyanate polyurethanes (NIPUs), or polyhydroxyurethanes (PHUs). researchgate.netaalto.fi These materials are gaining significant attention as safer and more environmentally friendly alternatives to conventional polyurethanes, which rely on toxic isocyanate monomers. polymerexpert.fr PHUs are synthesized through the polyaddition reaction of cyclic carbonates with diamines. researchgate.netmdpi.com
The reaction proceeds via the aminolysis of the carbonate ring, resulting in a polymer backbone containing urethane (B1682113) linkages. mdpi.com A distinctive feature of PHUs is the presence of a hydroxyl group adjacent to each urethane group. polymerexpert.fr This structural feature facilitates extensive intra- and intermolecular hydrogen bonding, which imparts unique properties to the material, including enhanced thermal stability, chemical resistance, and adhesive properties compared to their conventional polyurethane counterparts. polymerexpert.frmdpi.com
| Property | Conventional Polyurethane (PU) | Polyhydroxyurethane (PHU) / NIPU | Reference |
| Synthesis Precursors | Polyols, Toxic Isocyanates | Cyclic Carbonates, Amines | researchgate.netpolymerexpert.fr |
| Pendant Groups | None (typically) | Hydroxyl (-OH) group per repeat unit | polymerexpert.fr |
| Dominant Bonding | Hydrogen bonds at urethane group | Enhanced hydrogen bonding from urethane and hydroxyl groups | mdpi.com |
| Thermal Stability | Generally lower | Generally higher | polymerexpert.fr |
| Chemical Resistance | Good | Generally improved | polymerexpert.fr |
The incorporation of the long dodecyl chain from this compound into a PHU backbone is expected to yield materials with high hydrophobicity, flexibility, and potentially elastomeric properties. These characteristics make them suitable for a range of functional applications, including water-resistant coatings, sealants, adhesives, and soft-segment elastomers. Patents have noted the utility of related cyclic carbonates, like 4-hydroxymethyl-1,3-dioxolan-2-one, as monomers for PHUs, reinforcing the potential of this entire class of compounds in isocyanate-free material design. google.comaalto.fi
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
